molecular formula C8H18ClN5O3 B564376 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride CAS No. 105241-88-1

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride

Cat. No.: B564376
CAS No.: 105241-88-1
M. Wt: 267.714
InChI Key: LBJDXUKLQUTBSV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process often starts with the preparation of the amino acid derivatives, followed by the formation of peptide bonds under controlled conditions. Common reagents used in these reactions include carbodiimides and coupling agents like HATU or EDCI.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Plays a role in studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
  • (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, butanedioic acid

Uniqueness

What sets 2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDXUKLQUTBSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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